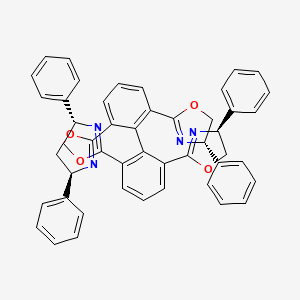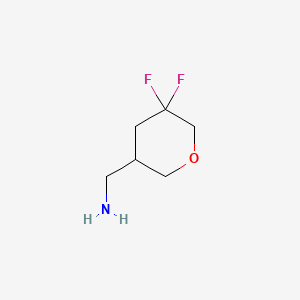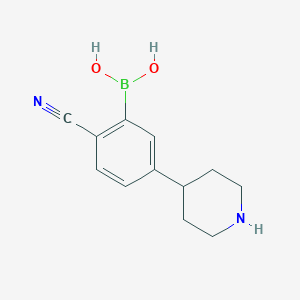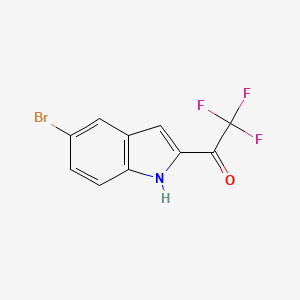![molecular formula C15H12F2O4 B14079713 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid: is an organic compound with the molecular formula C15H12F2O4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzoic acid and 4-methoxybenzyl alcohol.
Esterification: The 3,5-difluorobenzoic acid is first esterified with 4-methoxybenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the functional groups.
Esterification and Hydrolysis: The carboxylic acid group can be esterified with various alcohols, and the resulting esters can be hydrolyzed back to the acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
- Substituted benzoic acids
- Aldehydes and carboxylic acids from oxidation
- Various esters from esterification reactions
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Explored for use in agrochemicals to enhance crop protection and yield.
作用機序
The mechanism of action of 3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 3,5-Difluoro-4-methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
- (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid
Comparison:
- Structural Differences: While these compounds share similar functional groups, variations in the position and type of substituents lead to differences in their chemical and physical properties.
- Reactivity: The presence of different substituents affects their reactivity in chemical reactions. For example, the boronic acid derivative is more reactive in Suzuki-Miyaura coupling reactions.
- Applications: Each compound has unique applications based on its structure. For instance, 4-Methoxyphenylboronic acid is widely used in cross-coupling reactions, while 3,5-Difluoro-4-methoxyphenylacetic acid is explored for its potential pharmaceutical properties.
特性
分子式 |
C15H12F2O4 |
|---|---|
分子量 |
294.25 g/mol |
IUPAC名 |
3,5-difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12F2O4/c1-20-11-4-2-9(3-5-11)8-21-14-12(16)6-10(15(18)19)7-13(14)17/h2-7H,8H2,1H3,(H,18,19) |
InChIキー |
MVYNPABOULVAAE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)

![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)






![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)

